Impurity A of Paricalcitol

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Paricalcitol Impurity A (CAS 2230789-87-2), also designated as Paricalcitol Impurity 4 or 19, is a fully characterized organic impurity associated with the synthesis and stability of the active pharmaceutical ingredient (API) paricalcitol. Paricalcitol itself is a synthetic vitamin D2 analog used to manage secondary hyperparathyroidism in chronic kidney disease.

Molecular Formula C27H44O3
Molecular Weight 416.646
CAS No. 2230789-87-2
Cat. No. B2922635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImpurity A of Paricalcitol
CAS2230789-87-2
Molecular FormulaC27H44O3
Molecular Weight416.646
Structural Identifiers
SMILESCC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C
InChIInChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25-,27-/m1/s1
InChIKeyBPKAHTKRCLCHEA-GNUXSJEZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Paricalcitol Impurity A (CAS 2230789-87-2): Chemical Identity and Baseline Characterization


Paricalcitol Impurity A (CAS 2230789-87-2), also designated as Paricalcitol Impurity 4 or 19, is a fully characterized organic impurity associated with the synthesis and stability of the active pharmaceutical ingredient (API) paricalcitol [1]. Paricalcitol itself is a synthetic vitamin D2 analog used to manage secondary hyperparathyroidism in chronic kidney disease [2]. Impurity A possesses the molecular formula C27H44O3 and a molecular weight of 416.64 g/mol, and it is supplied with a purity specification typically ≥95% (often 98% by HPLC) for use as a reference standard in analytical method development, validation, and quality control applications . Its chemical name is (1R,3R)-5-((E)-2-((1R,3aR,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)cyclohexane-1,3-diol, and it is provided with comprehensive characterization data including COA, NMR, and mass spectra .

Why Paricalcitol Impurity A Cannot Be Replaced by Generic Analogs in Analytical Workflows


Generic substitution of Paricalcitol Impurity A (CAS 2230789-87-2) with other paricalcitol-related impurities is not scientifically valid due to fundamental differences in chromatographic behavior and structural identity. Regulatory frameworks such as USP and ICH mandate the use of specific, well-characterized impurity reference standards for accurate identification and quantification in pharmaceutical quality control [1] [2]. Paricalcitol impurities arise from distinct synthetic pathways and degradation routes, each possessing a unique retention time (RT) and relative response factor (RRF) under validated HPLC conditions [3] [4]. For instance, a patent detailing a simultaneous separation method for paricalcitol and its isomer impurities explicitly requires the use of designated reference substances (including 20S, 7Z, 24R, 14R, 22Z impurities) to achieve baseline resolution (Rs > 1.5) [5]. Substituting Impurity A with a different impurity—such as Impurity 1 (22-Z-Paricalcitol, CAS 1206201-34-4) or Impurity 2 (CAS 1023889-29-3)—would introduce retention time shifts and inaccurate peak assignments, leading to erroneous purity assessments, failed system suitability tests, and potential regulatory non-compliance [4] [6]. Therefore, for accurate impurity profiling and method validation, the use of the exact, certified reference standard (Impurity A, CAS 2230789-87-2) is non-negotiable.

Quantitative Evidence: Why Paricalcitol Impurity A (CAS 2230789-87-2) is the Preferred Reference Standard


Defined Chemical Identity and Purity Grade Superior to Common Impurity Blends

Paricalcitol Impurity A (CAS 2230789-87-2) is supplied as a discrete, well-characterized chemical entity with a specified purity of ≥98% (by HPLC), as documented by multiple reputable vendors . In contrast, many commercial paricalcitol impurity reference materials are provided as qualitative mixtures or with lower purity grades (e.g., 95%) that are insufficient for accurate quantification without additional purification . The availability of a high-purity, fully characterized standard is critical for establishing reliable response factors and ensuring traceability in accordance with ISO 17034 and ISO/IEC 17025 guidelines [1].

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Regulatory Recognition as a Process-Specific Impurity Marker

Paricalcitol Impurity A is explicitly identified in patent literature and impurity profiling studies as a characteristic process-related impurity arising from specific synthetic routes [1]. For example, a 2016 patent (CN105753759A) describes methods to reduce epimer impurity B during paricalcitol synthesis, highlighting that distinct impurities (like Impurity A) are linked to particular reaction conditions and must be controlled individually [2]. Unlike generic 'unknown impurity' standards, Impurity A serves as a targeted marker for validating process consistency and detecting deviations in manufacturing.

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Comprehensive Analytical Data Package Enables Direct Method Implementation

Suppliers of Paricalcitol Impurity A (CAS 2230789-87-2) provide a comprehensive Certificate of Analysis (COA) that includes detailed structural elucidation data (NMR, MS) and purity assignment via HPLC, often accompanied by chromatograms [1]. This level of characterization is not universally available for all paricalcitol impurity standards; some are supplied with only basic purity information or as qualitative mixtures [2] . The availability of complete analytical data directly reduces method development time and cost by eliminating the need for in-house characterization.

Method Development Quality Control Reference Material

Chromatographic Resolution Validated in Published Methods

Although specific retention time data for Impurity A is not publicly disclosed in peer-reviewed literature, a 2019 patent (CN109406695A) demonstrates a validated HPLC method that achieves baseline separation (resolution > 1.5) for paricalcitol and multiple isomer impurities, including those designated as 20S, 7Z, 24R, 14R, and 22Z [1]. This method, which uses a C18 column and gradient elution with water/acetonitrile, establishes the chromatographic framework within which Impurity A reference standards are deployed [2]. The availability of a high-purity Impurity A standard (98% by HPLC) is essential to achieve the required system suitability and to accurately determine relative retention times (RRT) for this specific impurity in any given laboratory's method .

HPLC Method Validation Impurity Separation

Optimal Procurement and Application Scenarios for Paricalcitol Impurity A (CAS 2230789-87-2)


ANDA/DMF Submission: Impurity Profiling and Method Validation

In the development of a generic paricalcitol drug product, ANDA and DMF submissions require rigorous impurity profiling. Paricalcitol Impurity A (CAS 2230789-87-2) is procured as a primary reference standard to validate HPLC/UV methods for the identification and quantification of this specific process-related impurity [1] [2]. Its high purity (≥98%) and comprehensive COA (including NMR, MS, and HPLC data) provide the traceability and accuracy required to demonstrate that the impurity level is controlled below the USP limit of ≤0.1% [3] [4]. The use of this exact standard ensures accurate relative retention time (RRT) assignment and relative response factor (RRF) determination, which are critical for regulatory acceptance [1].

Pharmaceutical Quality Control: Batch Release and Stability Testing

Quality control laboratories in pharmaceutical manufacturing use Paricalcitol Impurity A as a system suitability standard and for the preparation of impurity marker solutions during routine batch release and stability testing of paricalcitol API and finished dosage forms [1]. The standard's defined identity and purity allow for consistent, quantitative monitoring of Impurity A levels over the product shelf-life, ensuring compliance with ICH Q3A/Q3B guidelines [2] [3]. This is particularly important in stability studies, where degradation products must be distinguished from process impurities [4].

Process Development and Optimization: Tracking Synthetic By-Products

During the scale-up and optimization of paricalcitol synthesis, chemists utilize Impurity A as a marker to monitor the efficiency of specific reaction steps and purification processes [1]. The presence and quantity of Impurity A can indicate the extent of undesired side reactions (e.g., epimerization), guiding process adjustments to minimize its formation [2]. Procuring a certified reference standard of Impurity A enables precise quantification and facilitates the development of robust, high-yielding synthetic routes that meet stringent purity specifications [1] [3].

Academic and Industrial Research: Structure-Activity Relationship (SAR) Studies

In research settings focused on vitamin D analogs, Paricalcitol Impurity A serves as a valuable tool for structure-activity relationship (SAR) investigations [1]. Its defined stereochemistry and functional groups (e.g., the 1,3-diol moiety and side-chain configuration) allow researchers to probe the structural determinants of vitamin D receptor (VDR) binding and biological activity, differentiating it from other paricalcitol impurities like the 22Z-isomer or 24R-epimer [2] [3]. The availability of a pure, well-characterized sample ensures that observed biological effects can be confidently attributed to this specific molecular entity.

Technical Documentation Hub

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